molecular formula C26H21N5O2 B2863015 3-phenyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,1-benzoxazole CAS No. 2330014-14-5

3-phenyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,1-benzoxazole

Cat. No.: B2863015
CAS No.: 2330014-14-5
M. Wt: 435.487
InChI Key: NTUFXAFPNOSGNY-UHFFFAOYSA-N
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Description

3-phenyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,1-benzoxazole is a complex organic compound that features a unique combination of triazole, pyrrolidine, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,1-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, followed by the formation of the isoxazole ring through a cyclization reaction involving a nitrile oxide and an alkene. The final step involves coupling these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors for the cycloaddition reactions and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium azide, alkynes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, 3-phenyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,1-benzoxazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.

    Acetaminophen Related Compound F: This compound is a pharmaceutical secondary standard used in quality control.

Uniqueness

The uniqueness of 3-phenyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,1-benzoxazole lies in its combination of triazole, pyrrolidine, and isoxazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c32-26(20-11-12-23-22(15-20)25(33-28-23)19-9-5-2-6-10-19)30-14-13-21(16-30)31-17-24(27-29-31)18-7-3-1-4-8-18/h1-12,15,17,21H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUFXAFPNOSGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC5=C(ON=C5C=C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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